![molecular formula C10H13Cl2NO2 B5162585 2-[2-(2,3-Dichlorophenoxy)ethylamino]ethanol](/img/structure/B5162585.png)
2-[2-(2,3-Dichlorophenoxy)ethylamino]ethanol
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Overview
Description
2-[2-(2,3-Dichlorophenoxy)ethylamino]ethanol is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenoxy group attached to an ethylaminoethanol backbone, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-Dichlorophenoxy)ethylamino]ethanol typically involves the reaction of 2,3-dichlorophenol with ethylene oxide to form 2-(2,3-dichlorophenoxy)ethanol. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as distillation or recrystallization, are employed to remove impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-Dichlorophenoxy)ethylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia, primary or secondary amines, thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-[2-(2,3-Dichlorophenoxy)ethylamino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in studies related to cell cycle regulation and apoptosis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(2,3-Dichlorophenoxy)ethylamino]ethanol involves its interaction with cellular signaling pathways. It has been shown to activate the ATM/ATR-Chk1-Cdc25A signaling pathway, leading to S phase arrest in cancer cells . This activation results in the upregulation of phosphorylated H2A histone family member X, a biomarker of DNA damage, and the subsequent inhibition of cell cycle progression. Additionally, the compound induces apoptosis through the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
2-[2-(2,4-Dichlorophenoxy)ethylamino]ethanol: Similar structure but with a different substitution pattern on the phenoxy group.
2-[2-(3,4-Dichlorophenoxy)ethylamino]ethanol: Another isomer with different chlorine positions on the phenoxy group.
2-(Butylamino)ethanol: Lacks the dichlorophenoxy group but has a similar ethylaminoethanol backbone.
Uniqueness
2-[2-(2,3-Dichlorophenoxy)ethylamino]ethanol is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical properties and biological activities. Its ability to induce S phase arrest and apoptosis in cancer cells makes it a valuable compound for research in cancer therapy .
Properties
IUPAC Name |
2-[2-(2,3-dichlorophenoxy)ethylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO2/c11-8-2-1-3-9(10(8)12)15-7-5-13-4-6-14/h1-3,13-14H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVVOCXJAMDRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCCNCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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